molecular formula C9H12N2O3 B12195167 Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate

Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate

Cat. No.: B12195167
M. Wt: 196.20 g/mol
InChI Key: CQQFGKCKHKBDTJ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse applications in scientific research and industry. Pyrimidine compounds are widely studied due to their significant biological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-hydroxy-2-(propan-2-yl)pyrimidine with methyl chloroformate in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects .

Biological Activity

Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H12N2O3C_9H_{12}N_2O_3 and a molecular weight of 196.20 g/mol. Its structure features a pyrimidine ring, which is crucial for its biological activity. The presence of a hydroxyl group at the 4-position and a propan-2-yl group at the 2-position enhances its reactivity and interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it possesses activity against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) values suggest it can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µM)
Staphylococcus aureus (MRSA)15
Pseudomonas aeruginosa20

2. Cytotoxicity and Anticancer Potential

Research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines. Preliminary studies have demonstrated that it can induce apoptosis in cancer cells while showing lower toxicity to normal cells, suggesting a favorable therapeutic index .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
HeLa254
HepaRG303
Caco-2352

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects .
  • Interaction with Biological Molecules : Studies suggest that it interacts with cellular targets, modulating signaling pathways related to inflammation and apoptosis .

Case Studies

Recent studies have explored the potential applications of this compound in drug discovery. For instance, a case study reported its synthesis alongside derivatives that exhibited enhanced antibacterial activity compared to traditional antibiotics . Another investigation highlighted its cytotoxic effects against breast cancer cell lines, indicating its potential as an anticancer agent .

Properties

IUPAC Name

methyl 6-oxo-2-propan-2-yl-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-5(2)7-10-4-6(8(12)11-7)9(13)14-3/h4-5H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQFGKCKHKBDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=O)N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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